REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[NH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]>N1C=CC=CC=1>[C:1]([NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:3])[CH3:2]
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Name
|
|
Quantity
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31 g
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Type
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reactant
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Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)OCC
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling the solution
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Type
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STIRRING
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Details
|
The resulting mixture was then stirred for one hour at room temperature
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
subsequently evaporated
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Name
|
|
Type
|
product
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Smiles
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C(C)(=O)NCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |